![molecular formula C10H16BrNOS B13289759 4-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13289759.png)
4-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-2-ol is a chemical compound with the molecular formula C10H16BrNOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-2-ol typically involves the reaction of 5-bromothiophene-2-carbaldehyde with an appropriate amine and a reducing agent. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid catalysts like hydrochloric acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the de-brominated compound.
Substitution: The major products are the substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
4-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the development of new materials with unique properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of 4-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride
- 1-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-2-ol
- 4-[(5-Bromopyridin-2-yl)amino]butan-1-ol
Uniqueness
4-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-2-ol is unique due to its specific structure, which combines a thiophene ring with a butanol chain. This structure imparts unique chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C10H16BrNOS |
|---|---|
Molecular Weight |
278.21 g/mol |
IUPAC Name |
4-[1-(5-bromothiophen-2-yl)ethylamino]butan-2-ol |
InChI |
InChI=1S/C10H16BrNOS/c1-7(13)5-6-12-8(2)9-3-4-10(11)14-9/h3-4,7-8,12-13H,5-6H2,1-2H3 |
InChI Key |
YKJJLDVIXXPLSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC(C)C1=CC=C(S1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[5.5]undecane-1-carboxylic acid](/img/structure/B13289676.png)
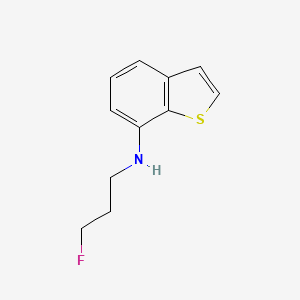
![[3-(1-Methylbutoxy)phenyl]amine](/img/structure/B13289703.png)
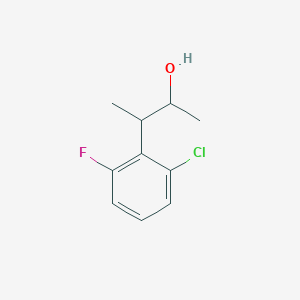
amine](/img/structure/B13289713.png)
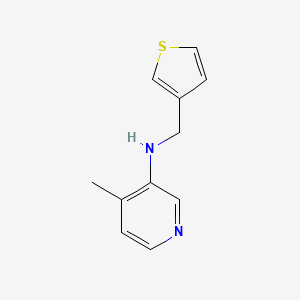
![2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid](/img/structure/B13289731.png)

![3-Bromo-7-ethyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13289738.png)
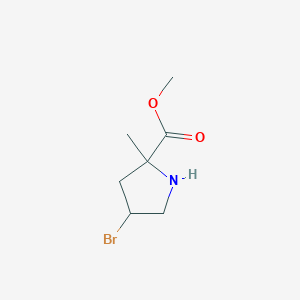
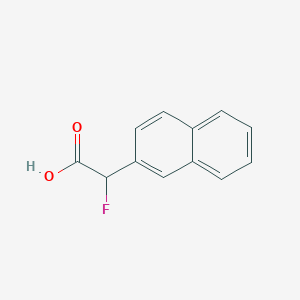
![N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13289753.png)

amine](/img/structure/B13289773.png)
